molecular formula C18H19N5O2 B14939501 5-(4-methyl-2-morpholino-5-pyrimidinyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

5-(4-methyl-2-morpholino-5-pyrimidinyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14939501
M. Wt: 337.4 g/mol
InChI Key: QWFYOFASYDCYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methyl-2-morpholino-5-pyrimidinyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines a pyrazolone core with a pyrimidine ring substituted with a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methyl-2-morpholino-5-pyrimidinyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4-methyl-2-chloropyrimidine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.

    Formation of the Pyrazolone Core: The pyrazolone core is synthesized by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-5-pyrazolone.

    Coupling Reaction: The final step involves coupling the pyrimidine ring with the pyrazolone core using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-methyl-2-morpholino-5-pyrimidinyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-(4-methyl-2-morpholino-5-pyrimidinyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and analgesic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-methyl-2-morpholino-5-pyrimidinyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-piperidino-4(3H)-pyrimidinone
  • 4-methyl-2-morpholino-5-pyrimidinyl derivatives

Uniqueness

5-(4-methyl-2-morpholino-5-pyrimidinyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific combination of a pyrazolone core and a morpholino-substituted pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

5-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H19N5O2/c1-13-15(12-19-18(20-13)22-7-9-25-10-8-22)16-11-17(24)23(21-16)14-5-3-2-4-6-14/h2-6,11-12,21H,7-10H2,1H3

InChI Key

QWFYOFASYDCYCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)N(N2)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.